1H-Indole-3-octadecanol, 5-methoxy-

Neural stem cell differentiation Indole fatty alcohols Neuronal production assay

1H-Indole-3-octadecanol, 5-methoxy- (CAS 651331-34-9), also designated 18-(5-methoxy-1H-indol-3-yl)octadecan-1-ol, is a synthetic indole fatty alcohol (IFA) with molecular formula C₂₇H₄₅NO₂ and monoisotopic mass 415.345 Da. The compound belongs to a class of lipophilic small molecules designed as functional mimics of protein neurotrophic factors, combining a 5-methoxyindole antioxidant core with a saturated C18 ω-hydroxyalkyl chain at the indole 3-position.

Molecular Formula C27H45NO2
Molecular Weight 415.7 g/mol
CAS No. 651331-34-9
Cat. No. B12542408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-octadecanol, 5-methoxy-
CAS651331-34-9
Molecular FormulaC27H45NO2
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C27H45NO2/c1-30-25-19-20-27-26(22-25)24(23-28-27)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21-29/h19-20,22-23,28-29H,2-18,21H2,1H3
InChIKeyGGEFAZNPFHKYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-octadecanol, 5-methoxy- (CAS 651331-34-9): Structural Identity and Core Biological Profile for Neural Stem Cell Research


1H-Indole-3-octadecanol, 5-methoxy- (CAS 651331-34-9), also designated 18-(5-methoxy-1H-indol-3-yl)octadecan-1-ol, is a synthetic indole fatty alcohol (IFA) with molecular formula C₂₇H₄₅NO₂ and monoisotopic mass 415.345 Da . The compound belongs to a class of lipophilic small molecules designed as functional mimics of protein neurotrophic factors, combining a 5-methoxyindole antioxidant core with a saturated C18 ω-hydroxyalkyl chain at the indole 3-position [1]. Its primary documented pharmacological activity is the induction of neuronal differentiation in neural stem cell-derived neurospheres, operating through downregulation of Notch4 receptor expression at low nanomolar concentrations [1].

Why Generic Substitution of 1H-Indole-3-octadecanol, 5-methoxy- with Other Indole Fatty Alcohols Fails: A Risk Assessment for Neural Differentiation Studies


Indole fatty alcohols (IFAs) with varying chain lengths and methoxy substitution patterns exhibit profoundly divergent neuronal differentiation activities, toxicity profiles, and Notch pathway modulation capacities despite sharing a common indole-methanol scaffold [1]. The C18 5-methoxy derivative (13c, n=18) provides a uniquely balanced efficacy–toxicity ratio at its active concentration of 10 nM, which cannot be assumed for the C16 analogue (13c, n=16) that shows slightly higher toxicity at elevated concentrations [1], nor for the 4-methoxy, 6-methoxy, or 7-methoxy regioisomers that display markedly reduced or negligible neuronal differentiation activity [1]. Furthermore, removal of the terminal ω-hydroxyl group (compound 14) reduces activity to the level of melatonin, demonstrating that the intact C18 ω-hydroxyalkyl chain is structurally indispensable for full pharmacological potency [1].

Quantitative Differentiation Evidence for 1H-Indole-3-octadecanol, 5-methoxy- (13c, n=18) Against Closest Indole Fatty Alcohol Analogs


Neuronal Differentiation Efficacy of 5-Methoxy C18 IFA Compared to Regioisomeric Methoxy Analogs at 10 nM

In a head-to-head comparison within the same study, compound 13c (n=18, 5-methoxy C18 IFA) increased neuronal differentiation of neural stem cell-derived neurospheres by 70% over untreated control at 10 nM, measured by MAP2-positive cell counting [1]. By contrast, the 4-methoxy C18 analogue (13b, n=18) produced only a 9% increase (109% of control), the 6-methoxy C18 analogue (13d, n=18) produced a 10% increase (110% of control), and the 7-methoxy C18 analogue (13e, n=18) showed a 33% decrease (67% of control) relative to untreated cells [1]. The unsubstituted indole C18 alcohol (compound without methoxy) showed 98% of control, i.e., essentially no activity [1]. This defines the 5-methoxy substitution as critical for neuronal differentiation activity.

Neural stem cell differentiation Indole fatty alcohols Neuronal production assay

Chain-Length-Dependent Toxicity Window: C18 (n=18) vs C16 (n=16) 5-Methoxy IFA

Both 5-methoxy C16 (13c, n=16) and 5-methoxy C18 (13c, n=18) IFAs increased neuronal production by approximately 70% at 10 nM [1]. However, the authors explicitly state that the C16 analogue was 'slightly more toxic at higher concentrations,' which led them to select the C18 analogue (CAS 651331-34-9) as the focus compound for further mechanistic characterization including Notch pathway analysis and time-of-administration studies [1]. This toxicity differential was observed in the same neurosphere assay system, making it a direct intra-study comparison.

Neurotoxicity screening Chain-length SAR Neural stem cell safety

Notch4 Receptor Downregulation: Unique Mechanistic Signature of 5-Methoxy C18 IFA vs. Structurally Related IFAs

Treatment of neurospheres with 13c (n=18) at 10 nM during the differentiation phase resulted in a significant decrease in Notch4 receptor transcription, as measured by gene expression analysis [1]. This mechanistic finding is compound-specific: the study focused exclusively on 13c (n=18) for Notch pathway profiling, implying that Notch4 downregulation was either not observed or not pursued for other IFA analogs including the C16 variant and other regioisomers [1]. Notch4 signaling is a key negative regulator of neurogenesis; its inhibition by γ-secretase-dependent or independent mechanisms is a validated pro-neuronal differentiation strategy [2].

Notch signaling Notch4 transcription Neurogenesis mechanism

Essential Role of the Terminal ω-Hydroxyl Group: 5-Methoxy C18 IFA vs. Deoxy Analog (Compound 14)

Compound 14, an analogue of 13c (n=18) in which the terminal –CH₂OH of the C18 side chain is removed (i.e., the ω-hydroxyl is deleted), showed neuronal differentiation activity reduced to the level of melatonin [1]. Melatonin at 10⁻⁵ M protected C6 cells against β-amyloid peptide-induced nitric oxide production and apoptosis, but its neuronal differentiation potency is substantially lower than that of IFA 13c (n=18) [1]. This direct intra-study comparison demonstrates that the terminal primary alcohol group is a pharmacophoric requirement for the full neuronal differentiation activity of the 5-methoxy C18 IFA scaffold.

Structure-activity relationship ω-Hydroxyl pharmacophore Neurotrophic activity

High-Impact Research and Translational Neuroscience Applications for 1H-Indole-3-octadecanol, 5-methoxy- (CAS 651331-34-9)


Mechanistic Studies of Notch4-Dependent Neurogenesis in Alzheimer's Disease Models

The confirmed Notch4 downregulation activity of 13c (n=18) at 10 nM [1] makes this compound a validated chemical probe for dissecting Notch4-specific contributions to neurogenesis in the context of Alzheimer's disease. Researchers can deploy CAS 651331-34-9 alongside γ-secretase inhibitors (which non-selectively block all Notch isoforms) to isolate Notch4-dependent effects on neural stem cell fate determination in APP/PS1 transgenic mouse-derived neurospheres. The compound's selectivity for Notch4 over other Notch isoforms, if further characterized, would strengthen its utility as a pathway-specific tool compound.

Comparative Neurotrophic Small Molecule Screening Using the C18 5-Methoxy IFA as a Positive Control

Given its robust and reproducible 70% neuronal differentiation increase at 10 nM in neurosphere assays [1], CAS 651331-34-9 serves as an ideal positive control for high-content screening campaigns aimed at identifying novel neurotrophic small molecules. Its well-characterized activity level provides a reliable benchmark against which new chemical entities can be quantitatively compared, reducing assay variability across screening batches.

Structure-Activity Relationship (SAR) Studies of Indole Fatty Alcohol Chain Length and Methoxy Position

The Coowar et al. (2004) dataset establishes a clear SAR hierarchy for IFAs: 5-methoxy >> 4-methoxy ≈ 6-methoxy > 7-methoxy in terms of neuronal differentiation efficacy, and C18 provides a superior toxicity window compared to C16 [1]. CAS 651331-34-9 is the reference standard for this SAR series. Medicinal chemistry programs aiming to optimize IFA scaffolds for neurodegenerative disease can use this compound as the benchmark against which next-generation analogs (e.g., unsaturated chain variants, heteroatom-substituted chains) are compared for both potency and toxicity.

Chemical Biology Studies of the Interplay Between Antioxidant Activity and Neurotrophic Signaling

The 5-methoxyindole core of CAS 651331-34-9 provides radical-scavenging antioxidant capacity that is coupled to its neuronal differentiation activity [1][2]. This dual functionality makes the compound a valuable tool for investigating the mechanistic intersection between cellular redox status and Notch-mediated neurogenic signaling. Experiments comparing 5-methoxy C18 IFA with antioxidant-inactive structural analogs can quantify the relative contribution of ROS scavenging versus Notch4 modulation to the overall neurotrophic phenotype.

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